Escaline

Content Navigation

CAS Number

Product Name

IUPAC Name

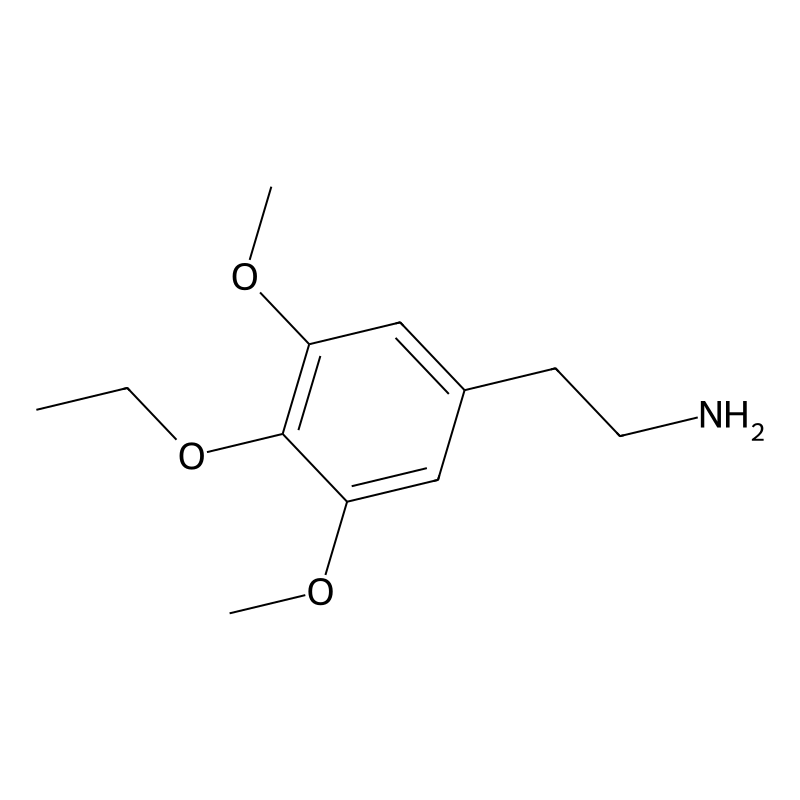

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacological Effects

Escaline, like mescaline, is believed to exert its effects by acting on serotonin receptors in the brain, particularly the 5-hydroxytryptamine 2A receptor (5-HT2A) []. This interaction can lead to alterations in perception, mood, and cognition, characteristic of psychedelic experiences. However, compared to mescaline, escaline's potency and specific effects are not as well documented [].

Potential Therapeutic Applications

Limited research suggests potential therapeutic applications for escaline, similar to those being explored for mescaline. These include:

- Addiction Treatment: Studies suggest that psychedelics like mescaline may help with addiction by promoting neuroplasticity, the brain's ability to form new connections. Escaline, with its similar mechanism of action, might hold promise in this area, but more research is needed [].

- Mental Health Conditions: Early studies on mescaline indicate potential benefits for treating anxiety and depression. Escaline's role in this area remains unexplored, but its effects on serotonin systems warrant further investigation [].

Escaline, chemically known as 3,5-Dimethoxy-4-ethoxyphenethylamine, is a synthetic psychedelic drug belonging to the phenethylamine class. It was first synthesized by Benington et al. in 1954 and later studied by David E. Nichols, who explored various mescaline analogs including escaline, proscaline, and isoproscaline. Escaline is recognized for its hallucinogenic properties and is considered an entheogen, which refers to substances that can induce spiritual or mystical experiences when consumed. The compound has a molecular formula of C₁₂H₁₉NO₃ and a molecular mass of 225.28 g/mol with a melting point of 165-166 °C for its hydrochloride form .

- Due to its psychoactive properties, Escaline is classified as a Schedule I controlled substance by many regulatory agencies [].

- Schedule I substances are deemed to have a high potential for abuse and no currently accepted medical use.

- Research on the safety and hazards of Escaline in humans is limited due to its controlled status.

- Oxidation: It can be oxidized to produce corresponding quinones using agents like potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to its corresponding amine using lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur at the ethoxy and methoxy positions with reagents such as sodium hydride and alkyl halides .

Common Reagents and ConditionsReaction Type Reagent Conditions Oxidation Potassium permanganate Acidic medium Reduction Lithium aluminum hydride Anhydrous ether Substitution Sodium hydride Dimethylformamide (DMF) with alkyl halides

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Sodium hydride | Dimethylformamide (DMF) with alkyl halides |

Escaline primarily acts as an agonist at the serotonin 5-HT₂A receptor, which is crucial for its psychoactive effects. Its potency at this receptor is reported to be 5-8 times greater than that of mescaline, leading to significant alterations in serotonergic signaling pathways. The activation of the 5-HT₂A receptor results in various cognitive and perceptual effects typical of psychedelics, including enhanced sensory perception, altered sense of time, and profound emotional experiences .

Cognitive Effects

Users report a range of cognitive effects including:

- Increased music appreciation

- Thought connectivity

- Time distortion

- Enhanced mindfulness

These effects are generally less intense and shorter-lasting compared to those produced by other classical psychedelics like mescaline or LSD .

The synthesis of escaline typically involves the ethylation of 3,5-dimethoxyphenethylamine. The process can be summarized as follows:

- Preparation of 3,5-dimethoxyphenethylamine.

- Ethylation using ethyl iodide in the presence of a base such as potassium carbonate.

- The reaction is conducted in an anhydrous solvent like dimethylformamide under reflux conditions.

- The product is converted into its hydrochloride salt through treatment with hydrochloric acid.

Industrial production follows similar routes but on a larger scale, ensuring high yield and purity through methods like recrystallization or chromatography .

Escaline has been primarily studied for its psychoactive properties and potential applications in psychological therapies, particularly in understanding consciousness and treating various mental health disorders through psychedelic-assisted therapy. Its unique receptor binding profile makes it a valuable compound for research into psychedelic substances and their effects on human cognition and perception .

Interactions with other substances have been documented, emphasizing caution due to potential adverse effects:

- Cannabis: Can significantly enhance the psychological effects of escaline, increasing risks of anxiety and paranoia.

- Stimulants: May lead to unpredictable interactions that could amplify cardiovascular stress.

- Lithium: Co-administration may increase risks of psychosis and seizures; thus, it is discouraged .

Escaline shares structural similarities with several other compounds within the phenethylamine class. Notable comparisons include:

| Compound | Description | Unique Features |

|---|---|---|

| Mescaline | Naturally occurring psychedelic known for hallucinogenic effects | Lower potency compared to escaline |

| Proscaline | A mescaline analog with similar effects but different duration | Distinct potency profile |

| Isoproscaline | Structural isomer of proscaline with unique pharmacological properties | Different receptor interaction dynamics |

Uniqueness of Escaline

Escaline's uniqueness lies in its specific ethoxy substitution at the 4-position, which differentiates it from mescaline and other analogs. This modification contributes to escaline's higher potency and distinct receptor binding profile, making it a significant subject for psychedelic research .

Escaline demonstrates significant activity at serotonin 5-HT2A receptors, serving as the primary mechanism underlying its psychoactive effects [1]. The compound exhibits 5-8 times greater potency than mescaline at the 5-HT2A receptor, with agonist activity substantially enhanced compared to the parent compound [2]. This enhanced potency is attributed to the structural modification where the 4-methoxy group of mescaline is replaced with a 4-ethoxy substituent, which increases receptor binding affinity and functional activation [3].

Research indicates that escaline, like other phenylalkylamine psychedelics, shows high selectivity for 5-HT2 sites including 5-HT2A, 5-HT2B, and 5-HT2C receptors [4]. The compound belongs to the scaline family, which demonstrates binding affinity increases of up to 63-fold for 5-HT2A and 34-fold for 5-HT2C receptors compared to mescaline [3]. Extension of the 4-alkoxy substituent in escaline enhanced binding affinities at both 5-HT2A and 5-HT2C receptors, with improved activation potency and efficacy specifically at the 5-HT2A receptor [5].

Studies examining the receptor interaction profiles of 4-alkoxy-substituted compounds reveal that escaline and related scalines interact with moderate to high affinity at 5-HT2A receptors (Ki values ranging from 150-12,000 nM for the broader scaline family) [3]. The 3C-scalines (amphetamine analogs) showed marginal preference for 5-HT2A versus 5-HT2C and 5-HT1A receptors, whereas the phenethylamine scalines including escaline showed no clear preference between these receptor subtypes [3].

Comparative Agonist Efficacy Relative to Mescaline and Proscaline

Escaline demonstrates enhanced pharmacological activity compared to mescaline across multiple parameters. In human studies, escaline shows 5-8 fold higher potency with effective doses of 40-60 mg compared to mescaline's 180-360 mg range [1] [6]. The duration of action remains comparable at 8-12 hours for both compounds [1] [6].

Comparative structure-activity relationship studies reveal that homologation of the 4-alkoxy group increases potency in mescaline analogs. For both mescaline and its α-methyl analog TMA, replacing the 4-methoxy substituent with ethoxy (escaline) or propoxy (proscaline) groups enhanced activity in behavioral assays [7]. The potency enhancement follows the pattern: mescaline < escaline < proscaline, with escaline showing intermediate potency between the parent compound and the propoxy analog [7].

Escaline functions as a partial agonist at 5-HT2A receptors, similar to other phenylalkylamine psychedelics. The 4-alkoxy-substituted 2,5-dimethoxyphenethylamines, including escaline, activate 5-HT2A receptors with partial agonist characteristics (activation efficacy 30-84%) [5]. This contrasts with the corresponding amphetamine analogs (3C-scalines), which can achieve higher activation efficacy and may function as full agonists [5].

The enhanced efficacy of escaline versus mescaline appears linked to improved receptor binding characteristics and more efficient G-protein coupling. Extension of the 4-alkoxy substituent increases binding affinities at both 5-HT2A and 5-HT2C receptors while enhancing activation potency and efficacy specifically at the 5-HT2A receptor [5]. This selectivity profile contributes to escaline's enhanced psychoactive potency compared to mescaline.

In Vivo Behavioral Correlates (Head-Twitch Response, Drug Discrimination Assays)

Head-Twitch Response Studies

The head-twitch response serves as a validated behavioral proxy for psychedelic activity mediated through 5-HT2A receptor activation [7] [8]. Escaline demonstrates 2-fold higher potency than mescaline in inducing head-twitch responses in C57BL/6J mice [7] [9]. This behavioral enhancement parallels the human psychoactive potency data, supporting the translational validity of the head-twitch response model [8].

Studies comparing mescaline analogs reveal that homologation of the 4-alkoxy group increases behavioral potency. In head-twitch response experiments, escaline showed enhanced activity compared to mescaline, while proscaline demonstrated even greater potency with 3-fold enhancement [7] [9]. The potency relationships observed in mice closely parallel human hallucinogenic data, supporting the predictive validity of this behavioral model [7].

The head-twitch response induced by escaline is mediated specifically through 5-HT2A receptor activation, as demonstrated by antagonism with selective 5-HT2A receptor antagonists [8]. This behavioral effect shows strong correlation with human psychoactive potency, with correlation coefficients of r = 0.9448 between head-twitch response potencies in mice and human hallucinogenic potencies [8].

Drug Discrimination Studies

Escaline demonstrates partial substitution for LSD in drug discrimination paradigms [1], indicating shared but not identical subjective effects with classical psychedelics. This partial substitution profile suggests that escaline produces discriminative stimulus effects that overlap with, but are not identical to, those of LSD [10].

The discriminative stimulus properties of escaline and related mescaline analogs are mediated through 5-HT2A receptor activation. Studies show that phenylalkylamine hallucinogens, including escaline, produce discriminative stimulus effects that are blocked by 5-HT2A receptor antagonists and correlate with binding affinity at these receptors [10]. The partial substitution pattern suggests that escaline may have a distinct subjective effect profile compared to classical psychedelics like LSD.

Drug discrimination studies support the translational validity of escaline's psychoactive profile. The discriminative stimulus effects of mescaline analogs in rats correlate with their reported hallucinogenic potencies in humans, providing validation for the behavioral model [10]. Escaline's ability to partially substitute for established hallucinogens indicates significant abuse liability and psychoactive potential comparable to controlled substances.